Cdk8-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

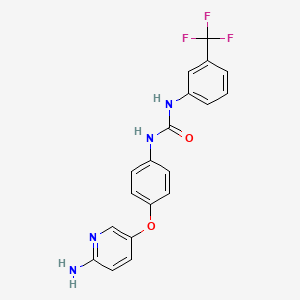

Molecular Formula |

C19H15F3N4O2 |

|---|---|

Molecular Weight |

388.3 g/mol |

IUPAC Name |

1-[4-[(6-amino-3-pyridinyl)oxy]phenyl]-3-[3-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C19H15F3N4O2/c20-19(21,22)12-2-1-3-14(10-12)26-18(27)25-13-4-6-15(7-5-13)28-16-8-9-17(23)24-11-16/h1-11H,(H2,23,24)(H2,25,26,27) |

InChI Key |

MBIXOXMOHXFUFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CN=C(C=C3)N)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Cdk8-IN-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in oncology, particularly in colorectal cancer, due to its role as a transcriptional regulator in key oncogenic signaling pathways. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Cdk8-IN-11, a potent and selective inhibitor of CDK8. This document details the structure-activity relationship (SAR) studies that led to its identification, the complete synthetic route, and the specific experimental protocols for its biological evaluation. Quantitative data are summarized in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams to offer a comprehensive resource for researchers in the field of cancer drug discovery.

Introduction to CDK8 as a Therapeutic Target

Cyclin-dependent kinase 8 (CDK8), along with its paralog CDK19, is a component of the Mediator complex, a crucial regulator of RNA polymerase II-dependent transcription. CDK8 can function as both a transcriptional activator and repressor, influencing a variety of signaling pathways implicated in cancer, including the Wnt/β-catenin, p53, TGF-β, and STAT pathways.[1][2][3] Notably, CDK8 has been identified as an oncogene in several cancers, including colorectal cancer, where it plays a role in β-catenin-driven transcription.[1] The development of small molecule inhibitors of CDK8 therefore represents a promising therapeutic strategy.

Discovery of this compound (Compound 29)

This compound, also referred to as compound 29, was identified through a structure-based drug design approach starting from the multi-kinase inhibitor sorafenib, which is known to bind to the DFG-out (inactive) conformation of kinases.[4] The discovery process involved the design and synthesis of a series of novel 2-amino-pyridine derivatives with the aim of achieving high potency and selectivity for CDK8.

Design Strategy and Structure-Activity Relationship (SAR)

The design strategy focused on optimizing the interactions with the hinge region, the DFG motif, and the hydrophobic pocket of the CDK8 active site. A systematic SAR study was conducted, exploring various substituents on the 2-amino-pyridine core and the phenylurea moiety. This led to the identification of compound 29 (this compound) which exhibited a potent inhibitory activity against CDK8 with an IC50 value of 46 nM and favorable selectivity over other kinases.

The logical workflow for the discovery of this compound is outlined below:

Synthesis of this compound

The synthesis of this compound is a multi-step process. The detailed synthetic route is described in the primary publication.

Biological Evaluation

This compound has been characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and mechanism of action.

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| In Vitro Potency | ||

| CDK8 IC50 | 46 nM | |

| CDK8 Inhibition at 200 nM | 73.6% | |

| Cellular Activity | ||

| HCT-116 GI50 | 1.2 µM | |

| HHT-29 GI50 | 0.7 µM | |

| SW480 GI50 | 2.4 µM | |

| CT-26 GI50 | 5.5 µM | |

| GES-1 GI50 | 62.7 µM | |

| In Vivo Efficacy | ||

| Tumor Growth Inhibition | Significant reduction in CT-26 xenograft mice at 10 and 40 mg/kg (p.o.) | |

| Pharmacokinetics (Rat) | ||

| T1/2 (p.o.) | 3.86 h (at 10 mg/kg) | |

| Tmax (p.o.) | 2.33 h (at 10 mg/kg) | |

| Cmax (p.o.) | 289 ng/mL (at 10 mg/kg) | |

| F (%) | 34.6% (at 10 mg/kg) | |

| T1/2 (i.v.) | 2.91 h (at 2 mg/kg) | |

| Cmax (i.v.) | 383 ng/mL (at 2 mg/kg) |

Signaling Pathway Analysis

This compound has been shown to modulate key signaling pathways in cancer cells, most notably the Wnt/β-catenin and STAT1 signaling pathways.

Experimental Protocols

The following are summaries of the key experimental protocols used in the characterization of this compound, based on the information provided in the primary publication. For complete details, please refer to the original source.

CDK8 Kinase Assay

-

Principle: Measurement of the kinase activity of recombinant CDK8/Cyclin C in the presence of the inhibitor.

-

Method: A typical in vitro kinase assay would involve incubating purified recombinant CDK8/Cyclin C with a suitable substrate (e.g., a generic peptide substrate or a biologically relevant protein like the C-terminal domain of RNA Polymerase II) and ATP (often radiolabeled [γ-³²P]ATP). The reaction is carried out in a buffer containing MgCl₂.

-

Detection: The amount of phosphate incorporated into the substrate is quantified, typically by autoradiography or scintillation counting, to determine the level of kinase inhibition by this compound. The IC50 value is calculated from a dose-response curve.

Cell Proliferation Assay

-

Principle: Assessment of the anti-proliferative effect of this compound on various cancer cell lines.

-

Method: Cells (e.g., HCT-116, HHT-29, SW480, CT-26, GES-1) are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 48 hours).

-

Detection: Cell viability is measured using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®). The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curves.

Western Blot for STAT1 Phosphorylation

-

Principle: To determine the effect of this compound on the phosphorylation of STAT1 at Ser727, a known substrate of CDK8.

-

Method: HCT-116 cells are treated with various concentrations of this compound for a defined time (e.g., 48 hours). Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Detection: The membrane is probed with primary antibodies specific for phospho-STAT1 (Ser727) and total STAT1, followed by incubation with appropriate secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.

Cell Cycle Analysis

-

Principle: To investigate the effect of this compound on cell cycle progression.

-

Method: HCT-116 cells are treated with this compound for 48 hours. Cells are then harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

Detection: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified.

The general workflow for these cellular assays is depicted below:

Conclusion

This compound is a potent and selective inhibitor of CDK8 with demonstrated in vitro and in vivo anti-cancer activity, particularly in colorectal cancer models. Its discovery through a rational, structure-based design approach and its well-characterized mechanism of action make it a valuable tool for further investigation of CDK8 biology and a promising lead for the development of novel cancer therapeutics. This technical guide provides a comprehensive summary of the key data and methodologies related to the discovery and synthesis of this compound, serving as a valuable resource for the scientific community.

References

Cdk8-IN-11: A Technical Guide to a Selective CDK8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription and a compelling target in oncology. As a component of the Mediator complex, CDK8, along with its close paralog CDK19, modulates the activity of key signaling pathways implicated in cancer, including the WNT/β-catenin and STAT pathways.[1][2] Dysregulation of CDK8 activity is associated with the progression of various cancers, making selective CDK8 inhibitors valuable tools for research and potential therapeutic agents.[3] Cdk8-IN-11 is a potent and selective small molecule inhibitor of CDK8, demonstrating significant anti-proliferative and anti-tumor effects in preclinical models. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, mechanism of action, and detailed experimental protocols for its evaluation.

Data Presentation

Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Notes |

| CDK8 IC50 | 46 nM | Biochemical Assay | Potent inhibition of CDK8 kinase activity.[4] |

| Cell Proliferation IC50 | |||

| 1.2 nM | HCT-116 (Colon Cancer) | Demonstrates potent anti-proliferative effects in colon cancer cells.[4] | |

| 0.7 nM | HHT-29 | ||

| 2.4 nM | SW480 (Colon Cancer) | ||

| 5.5 nM | CT-26 (Colon Cancer) | ||

| 62.7 nM | GES-1 | ||

| In Vivo Efficacy | Significant tumor growth inhibition | CT-26 Xenograft Model | Oral administration of 10 and 40 mg/kg resulted in reduced tumor volume.[4][5] |

Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Route |

| Permeability (Papp) | 1.8 × 10⁻⁶ cm/s | Rat | |

| Oral Bioavailability | Moderate | Rat | p.o. |

| Intravenous Clearance | Moderate | Rat | i.v. |

Mechanism of Action

This compound exerts its effects through the selective inhibition of CDK8 kinase activity. This leads to the modulation of downstream signaling pathways critical for cancer cell proliferation and survival.

Inhibition of STAT1 Phosphorylation

A key pharmacodynamic marker of CDK8 inhibition is the reduction of phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at the serine 727 residue (p-STAT1 Ser727).[6][7] this compound effectively inhibits CDK8-mediated phosphorylation of STAT1 at Ser727 without affecting the JAK-regulated phosphorylation at Tyr701.[4] This selective inhibition of STAT1 phosphorylation is a crucial indicator of target engagement in cellular assays.

Downregulation of WNT/β-catenin Signaling

The WNT/β-catenin signaling pathway is a critical driver in many cancers, particularly colorectal cancer.[2][8] CDK8 acts as a positive regulator of this pathway.[1] this compound has been shown to suppress the canonical WNT/β-catenin signaling pathway, leading to a deregulation of β-catenin-mediated transcription and a reduction in the levels of downstream targets such as c-Myc.[4][9]

Experimental Protocols

Biochemical Kinase Inhibition Assay (CDK8)

This protocol is adapted from a generic radiometric kinase assay and can be used to determine the in vitro potency of this compound against CDK8.

Materials:

-

Recombinant human CDK8/cyclin C enzyme

-

Protein substrate (e.g., Pol2-CTD)

-

[γ-³³P]-ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

This compound (or other test compounds)

-

96-well plates

-

Phosphor imager

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 5 µL of the diluted inhibitor to the reaction wells.

-

Add 20 µL of a master mix containing the kinase reaction buffer, protein substrate, and [γ-³³P]-ATP to each well.

-

Initiate the reaction by adding 25 µL of the CDK8/cyclin C enzyme solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]-ATP.

-

Dry the filter plate and measure the incorporated radioactivity using a phosphor imager.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

Cell Viability Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT-116)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Phospho-STAT1 (Ser727)

This protocol details the detection of p-STAT1 (Ser727) in cells treated with this compound to confirm target engagement.

Materials:

-

Cancer cell lines (e.g., HCT-116)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STAT1 (Ser727) and anti-STAT1 (total)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-STAT1 (Ser727) antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-STAT1 (total) antibody as a loading control.

Mandatory Visualizations

Caption: CDK8 Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for the Evaluation of this compound.

Caption: Logical Relationship of Selective Kinase Inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. mdpi.com [mdpi.com]

- 9. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

Cdk8-IN-11: A Potent and Selective Inhibitor of the WNT/β-catenin Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The WNT/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, where it drives tumor initiation and progression.[1][2][3] Cyclin-dependent kinase 8 (CDK8), a component of the Mediator complex, has emerged as a key positive regulator of β-catenin-driven transcription, making it a compelling therapeutic target.[1][4][5] Cdk8-IN-11 is a potent and selective small molecule inhibitor of CDK8 that has demonstrated significant effects on the WNT/β-catenin signaling cascade.[6][7] This technical guide provides an in-depth overview of this compound, including its biochemical activity, its impact on cellular signaling, and detailed protocols for its experimental evaluation.

This compound: Quantitative Data

This compound exhibits high potency and selectivity for CDK8. The following table summarizes its key quantitative data.

| Parameter | Value | Cell Line/System | Reference(s) |

| IC50 (CDK8) | 46 nM | In vitro kinase assay | [6][7][8] |

| Inhibition of CDK8 | 73.6% at 200 nM | Not specified | [6][7] |

| Inhibition of STAT1 phosphorylation (Ser727) | Effective at 0-4 µM | HCT-116 | [6][7] |

| Inhibition of Cell Proliferation | Effective at 0-50 µM | HCT-116, HHT-29, SW480, CT-26, GES-1 | [6][7] |

| Induction of G1 phase cell cycle arrest | Effective at 0.5-2 µM | HCT-116 | [6][7] |

WNT/β-catenin Signaling Pathway and the Role of CDK8

The canonical WNT/β-catenin signaling pathway is initiated by the binding of a WNT ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This event leads to the inactivation of the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α), which normally phosphorylates β-catenin, targeting it for proteasomal degradation. Upon pathway activation, stabilized β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of target genes, such as c-Myc and Cyclin D1, promoting cell proliferation.[1]

CDK8, as part of the Mediator complex, is recruited to these β-catenin/TCF/LEF transcriptional complexes and is thought to enhance their activity through phosphorylation of various components of the transcriptional machinery.[5][9] By inhibiting the kinase activity of CDK8, this compound effectively dampens this transcriptional output, leading to the suppression of WNT/β-catenin signaling.

References

- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cdk8-IN-11 in Colon Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene in colorectal cancer, playing a pivotal role in tumor progression and metastasis.[1][2] Its overexpression is frequently observed in colon cancer and is associated with poor patient prognosis.[3] CDK8 functions as a transcriptional regulator, primarily through its association with the Mediator complex, influencing key signaling pathways implicated in cancer, notably the Wnt/β-catenin and TGF-β signaling cascades.[1][4][5][6] This has positioned CDK8 as a compelling therapeutic target for the development of novel anti-cancer agents. Cdk8-IN-11 is a potent and selective inhibitor of CDK8 that has shown promise in preclinical studies for its anti-tumor activities in colon cancer models. This technical guide provides an in-depth overview of the role of this compound in colon cancer research, detailing its mechanism of action, experimental data, and relevant protocols.

This compound: A Potent and Selective CDK8 Inhibitor

This compound is a small molecule inhibitor of CDK8 with a high degree of potency and selectivity. Its inhibitory action on CDK8 allows for the investigation of the kinase's function in cellular processes and its validation as a therapeutic target in colon cancer.

Quantitative Data on this compound

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CDK8) | 46 nM | In vitro kinase assay | [7][8] |

| Inhibitory Effect against CDK8 | 73.6% | at 200 nM | [7] |

| Cell Proliferation Inhibition | 0-50 µM (48h) | HCT-116, HT-29, SW480, CT-26, GES-1 | [7] |

| STAT1 (Ser727) Phosphorylation Inhibition | 0-4 µM (48h) | HCT-116 | [7] |

| Cell Cycle Arrest | 0.5-2 µM (48h) | G1 phase arrest in HCT-116 | [7] |

| In vivo Tumor Volume Reduction | 10 mg/kg (p.o.) | CT-26 xenograft model | [7] |

| Apparent Permeability Coefficient | 1.8 × 106 cm/s | Rats | [7] |

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

This compound exerts its anti-cancer effects by modulating critical signaling pathways that are frequently dysregulated in colon cancer.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is aberrantly activated in the vast majority of colorectal cancers, driving tumor initiation and progression.[1][2] CDK8 has been identified as a positive regulator of β-catenin-driven transcription.[1][6] this compound has been shown to suppress the canonical Wnt/β-catenin signaling pathway and deregulate β-catenin-mediated transcription in HCT-116 colon cancer cells.[7] In vivo studies with this compound in a CT-26 xenograft model demonstrated a reduction in the levels of β-catenin and its downstream target, c-Myc, in tumor tissue.[7]

Caption: this compound inhibits the Wnt/β-catenin signaling pathway by targeting CDK8.

Modulation of the TGF-β/SMAD Signaling Pathway

The TGF-β signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[9][10] CDK8 has been shown to mediate colon cancer growth in the liver through the downregulation of the matrix metalloproteinase (MMP) inhibitor TIMP3 via TGFβ/SMAD-driven expression of a TIMP3-targeting microRNA, miR-181b.[4] By inhibiting CDK8, this compound may restore TIMP3 expression, thereby suppressing metastatic growth.

Caption: this compound may suppress metastasis by inhibiting CDK8-mediated TGF-β signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for key experiments involving this compound, based on common laboratory practices and information from related studies.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation of colon cancer cell lines.

Materials:

-

Colon cancer cell lines (e.g., HCT-116, HT-29, SW480)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT or WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0-50 µM). Include a DMSO vehicle control.

-

Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours.

-

If using MTT, add 100 µL of solubilization solution to each well.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Phospho-STAT1

Objective: To assess the inhibitory effect of this compound on CDK8-mediated STAT1 phosphorylation.

Materials:

-

HCT-116 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT1 (Ser727), anti-STAT1, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0-4 µM) for 48 hours.

-

Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of colon cancer.

Materials:

-

CT-26 or other suitable colon cancer cells

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

This compound

-

Vehicle solution (e.g., 0.5% CMC-Na)

-

Calipers

Procedure:

-

Subcutaneously inject 1 x 106 CT-26 cells into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle orally once daily.

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice.

-

After a predetermined period (e.g., 2-3 weeks), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for β-catenin and c-Myc).

Caption: A general experimental workflow for evaluating this compound in colon cancer research.

Conclusion

This compound is a valuable research tool for elucidating the role of CDK8 in colon cancer. Its potency and selectivity, combined with its demonstrated efficacy in preclinical models, underscore the potential of targeting CDK8 as a therapeutic strategy. The data and protocols presented in this guide are intended to facilitate further investigation into this compound and the broader field of CDK8 inhibition in the context of colorectal cancer. Further research is warranted to fully understand its therapeutic potential and to explore its use in combination with other anti-cancer agents.

References

- 1. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity [dash.harvard.edu]

- 3. CDK8 Expression in 470 Colorectal Cancers in Relation to β-Catenin Activation, Other Molecular Alterations and Patient Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. Regulation of transforming growth factor-β signaling as a therapeutic approach to treating colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Role of CDK8 Inhibition in Modulating STAT1 Phosphorylation: A Technical Overview

Disclaimer: This technical guide addresses the effect of Cyclin-Dependent Kinase 8 (CDK8) inhibitors on STAT1 phosphorylation. Extensive searches did not yield specific data for a compound designated "Cdk8-IN-11." Therefore, this document focuses on the broader class of CDK8 inhibitors and their well-documented impact on the phosphorylation of STAT1, a key transcription factor in cytokine signaling.

Introduction

Signal Transducer and Activator of Transcription 1 (STAT1) is a critical component of the Janus kinase (JAK)/STAT signaling pathway, which is essential for mediating cellular responses to interferons (IFNs) and other cytokines.[1] The transcriptional activity of STAT1 is modulated by phosphorylation at two key residues: tyrosine 701 (Y701) and serine 727 (S727).[1] While tyrosine phosphorylation by JAKs is necessary for STAT1 dimerization and nuclear translocation, serine phosphorylation is crucial for its maximal transcriptional activation.[1][2]

Cyclin-Dependent Kinase 8 (CDK8), along with its close paralog CDK19, has been identified as a primary kinase responsible for the phosphorylation of STAT1 at S727.[1][3][4] CDK8 is a component of the Mediator complex, which regulates the transcription of a wide array of genes.[4][5] By phosphorylating STAT1, CDK8 plays a significant role in modulating the expression of IFNγ-responsive genes.[1][2][6] Consequently, the inhibition of CDK8 has emerged as a promising therapeutic strategy for various diseases, including cancer.[7][8][9] This guide provides a detailed overview of the effect of CDK8 inhibitors on STAT1 phosphorylation, including quantitative data, experimental protocols, and pathway diagrams.

Quantitative Data: Effect of CDK8 Inhibitors on STAT1 S727 Phosphorylation

Several small molecule inhibitors targeting CDK8 and CDK19 have been developed and shown to effectively reduce the phosphorylation of STAT1 at S727. The following table summarizes the effects of some of these inhibitors on pSTAT1-S727 levels in various cell lines.

| Inhibitor | Cell Line(s) | Treatment Conditions | Effect on pSTAT1-S727 | Reference(s) |

| Senexin B | Human 293 cells and other tumor cells | Not specified | Decreased both basal and IFNγ-induced phosphorylation | [1] |

| BI-1347 | SK-N-AS, KP-N-S19s, NB-Ebc1 (Neuroblastoma) | 24 hours | Reduced phosphorylation | [10] |

| JH-XII-136 | SK-N-AS, KP-N-S19s, NB-Ebc1 (Neuroblastoma) | Not specified | Reduced phosphorylation | [10] |

| T-474 | VCaP (Prostate Cancer) | 30 minutes (with or without 10 ng/mL IFN-γ) | Suppressed phosphorylation | [11][12] |

| T-418 | VCaP (Prostate Cancer) | 30 minutes (with or without 10 ng/mL IFN-γ) | Suppressed phosphorylation | [11][12] |

| TCS9725 | A-498, Caki-1 (Renal Cancer) | Not specified | Inhibited phosphorylation | [7] |

Signaling Pathway and Experimental Workflow

CDK8-Mediated STAT1 Phosphorylation Pathway

The following diagram illustrates the signaling cascade leading to CDK8-mediated phosphorylation of STAT1. Upon stimulation with interferon-gamma (IFNγ), the JAK/STAT pathway is activated, leading to the tyrosine phosphorylation of STAT1 and its translocation to the nucleus.[1] In the nucleus, CDK8, as part of the Mediator complex, phosphorylates STAT1 at serine 727, which is required for the full induction of target gene expression.[2][6]

Caption: CDK8-STAT1 signaling pathway.

Experimental Workflow: Western Blot for pSTAT1-S727

The following diagram outlines a typical workflow for assessing the effect of a CDK8 inhibitor on STAT1 phosphorylation using a Western blot assay.

Caption: Western blot experimental workflow.

Experimental Protocols

Western Blot Analysis of STAT1 Phosphorylation

This protocol provides a general methodology for determining the effect of a CDK8 inhibitor on the phosphorylation of STAT1 at S727 in cultured cells.

1. Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) at a suitable density and allow them to adhere overnight.

-

The following day, treat the cells with the CDK8 inhibitor at various concentrations for a predetermined duration (e.g., 24 hours).[10] Include a vehicle-only control (e.g., DMSO).

-

For experiments investigating IFNγ-induced phosphorylation, serum-starve the cells for 4-6 hours before treatment. Then, pre-treat with the CDK8 inhibitor for 1-2 hours, followed by stimulation with IFNγ (e.g., 10 ng/mL) for 30 minutes.[11][12]

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

-

Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (S727) overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure equal protein loading, strip the membrane and re-probe with primary antibodies against total STAT1 and a loading control protein (e.g., β-actin or GAPDH).

5. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the pSTAT1-S727 signal to the total STAT1 signal and the loading control signal to determine the relative change in phosphorylation.

Conclusion

The phosphorylation of STAT1 at serine 727 by CDK8 is a critical regulatory step in the IFNγ signaling pathway.[1][2][4] A growing body of evidence demonstrates that small molecule inhibitors of CDK8 can effectively block this phosphorylation event, thereby modulating the transcriptional activity of STAT1.[1][7][10][11][12] This has significant implications for the development of novel therapeutics, particularly in oncology, where the JAK/STAT pathway is often dysregulated.[7][8][9] The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to investigate the effects of CDK8 inhibitors on STAT1 signaling. While no specific information was found for "this compound," the principles and methodologies described herein are applicable to the evaluation of any novel CDK8 inhibitor.

References

- 1. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-Dependent Kinase 8 Regulates Mitotic Commitment in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]

- 5. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CDK8 as the STAT1 serine 727 kinase? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. biorxiv.org [biorxiv.org]

Cdk8-IN-11: A Technical Guide to its Function in Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription, acting as a molecular switch within the Mediator complex.[1][2] Its dysregulation is implicated in various pathologies, particularly cancer, making it an attractive therapeutic target.[1][2] This technical guide provides an in-depth analysis of Cdk8-IN-11, a potent and selective inhibitor of CDK8, detailing its mechanism of action, impact on key signaling pathways, and the experimental methodologies used to elucidate its function.

Historically, CDK8 has been described as both a transcriptional repressor and an activator, highlighting the context-dependent nature of its function.[3][4][5] It is a component of the CDK module of the Mediator complex, which also includes Cyclin C, MED12, and MED13.[6][7] This module reversibly associates with the core Mediator complex to modulate the expression of a wide array of genes.[8][9] this compound offers a powerful tool to dissect the intricate roles of CDK8 in these processes.

This compound: Mechanism of Action and Biochemical Profile

This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the CDK8 kinase domain, thereby blocking its enzymatic activity.[2] This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of specific transcriptional programs.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their potency and cellular effects.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | CDK8 | 46 | Biochemical Kinase Assay | [10] |

| Cortistatin A | CDK8/19 | 12 | In vitro Kinase Assay | [11][12] |

| T-474 | CDK8 | 1.6 | Enzyme Assay | [13] |

| T-474 | CDK19 | 1.9 | Enzyme Assay | [13] |

| T-418 | CDK8 | 23 | Enzyme Assay | [13] |

| T-418 | CDK19 | 62 | Enzyme Assay | [13] |

Table 1: Biochemical Potency of this compound and Other CDK8/19 Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of various inhibitors against CDK8 and its paralog CDK19.

| Cell Line | Treatment | Concentration | Effect | Reference |

| HCT-116 | This compound (48h) | 0-50 µM | Inhibition of cell proliferation | [10] |

| HHT-29 | This compound (48h) | 0-50 µM | Inhibition of cell proliferation | [10] |

| SW480 | This compound (48h) | 0-50 µM | Inhibition of cell proliferation | [10] |

| CT-26 | This compound (48h) | 0-50 µM | Inhibition of cell proliferation | [10] |

| GES-1 | This compound (48h) | 0-50 µM | Inhibition of cell proliferation | [10] |

| HCT-116 | This compound (48h) | 0.5-2 µM | Increased number of cells in G1 phase | [10] |

| HCT-116 | This compound (24h) | 0-4 µM | Suppression of canonical WNT/β-catenin signaling | [10] |

| HCT-116 | This compound (48h) | 0-4 µM | Inhibition of STAT1 (Ser727) phosphorylation | [10] |

Table 2: Cellular Effects of this compound. This table summarizes the observed effects of this compound on various cancer cell lines, including its impact on proliferation, cell cycle, and key signaling pathways.

Key Signaling Pathways Modulated by this compound

CDK8 is a central node in several signaling pathways crucial for cell growth, differentiation, and survival. This compound, by inhibiting CDK8, effectively modulates these pathways.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a fundamental signaling cascade often dysregulated in cancer.[3][5] In the canonical pathway, Wnt ligands trigger a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin.[3] In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes like MYC and Cyclin D1, which drive cell proliferation.[3][5] CDK8 acts as a potent oncogene in colon cancer by positively regulating β-catenin-dependent transcription.[3][14] this compound has been shown to suppress this pathway, leading to reduced levels of β-catenin and its downstream target c-Myc in tumor models.[10]

Figure 1: Wnt/β-catenin Signaling Pathway and the inhibitory action of this compound.

STAT Signaling Pathway

Signal Transducer and Activator of Transcription (STAT) proteins are transcription factors that play a pivotal role in cytokine signaling. Upon activation by cytokines like interferons, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[6][15] CDK8 has been shown to directly phosphorylate STAT1 at serine 727 (S727), a modification that is crucial for its full transcriptional activity.[11][16][17] this compound effectively inhibits this phosphorylation event, thereby dampening STAT1-mediated gene expression.[10] This has implications for inflammatory responses and immune surveillance.

Figure 2: STAT1 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on CDK8 kinase activity.

Protocol:

-

Reagents: Recombinant human CDK8/CycC complex, kinase buffer, ATP, a suitable peptide substrate (e.g., a peptide containing the STAT1 S727 phosphorylation site), and this compound at various concentrations.

-

Procedure:

-

The CDK8/CycC enzyme is incubated with varying concentrations of this compound in the kinase buffer.

-

The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or mass spectrometry.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Culture: Cancer cell lines (e.g., HCT-116, SW480) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated for a specified duration (e.g., 48 or 72 hours).

-

Quantification: Cell viability or proliferation is measured using assays such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control. IC50 values for cell proliferation can be determined from dose-response curves.

Western Blotting for Phospho-STAT1

Objective: To determine the effect of this compound on the phosphorylation of STAT1 in cells.

Protocol:

-

Cell Treatment: Cells (e.g., HCT-116) are treated with this compound for a specified time. In some experiments, cells may be stimulated with a cytokine like IFNγ to induce STAT1 phosphorylation.

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in the lysates is determined using a method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated STAT1 (Ser727).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

-

-

Loading Control: The membrane is often stripped and re-probed with an antibody for total STAT1 or a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Data Analysis: The intensity of the phospho-STAT1 bands is quantified and normalized to the loading control.

Figure 3: Experimental workflow for Western Blot analysis of phospho-STAT1.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the multifaceted roles of CDK8 in transcription and cellular signaling. Its potency and selectivity allow for the precise dissection of CDK8-dependent processes. The data presented in this guide demonstrate the inhibitory effect of this compound on cancer cell proliferation and its ability to modulate key oncogenic pathways such as Wnt/β-catenin and STAT signaling.

Future research should continue to explore the therapeutic potential of this compound and other CDK8/19 inhibitors in a broader range of cancer types and other diseases where transcriptional dysregulation is a key driver. Further elucidation of the diverse substrates of CDK8 and the specific transcriptional programs it regulates will be crucial for the development of targeted and effective therapies. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the function of CDK8 and the impact of its inhibition.

References

- 1. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

- 2. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal Integration by Cyclin-Dependent Kinase 8 (CDK8) Module and Other Mediator Subunits in Biotic and Abiotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Distinct effects of CDK8 module subunits on cellular growth and proliferation in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. senexbio.com [senexbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A molecular dynamics investigation of CDK8/CycC and ligand binding: conformational flexibility and implication in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. CDK8 cyclin dependent kinase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Cellular Targets of Cdk8-IN-11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets of Cdk8-IN-11, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (Cdk8) and its paralog Cdk19. This document summarizes key quantitative data, details experimental methodologies for target validation, and visualizes the intricate signaling pathways affected by this compound.

Introduction to this compound

This compound has emerged as a valuable chemical probe for elucidating the biological functions of Cdk8 and Cdk19, which are key components of the Mediator complex's kinase module. This module plays a pivotal role in regulating gene expression through the phosphorylation of transcription factors and components of the RNA polymerase II machinery. Dysregulation of Cdk8/19 activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This compound offers a means to dissect the specific contributions of Cdk8/19 kinase activity in cellular processes.

Quantitative Data Summary

This compound exhibits potent inhibitory activity against its primary targets, Cdk8 and Cdk19. The following tables summarize the available quantitative data for this inhibitor.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| Cdk8 | 46[1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration |

| HCT-116 | Inhibition of STAT1 (Ser727) phosphorylation | Inhibition | 0-4 µM[1] |

| HCT-116 | Wnt/β-catenin signaling | Suppression of β-catenin-mediated transcription | 0-4 µM[1] |

| HCT-116, HHT-29, SW480, CT-26, GES-1 | Cell Proliferation | Inhibition | 0-50 µM[1] |

Key Cellular Targets and Signaling Pathways

This compound primarily exerts its effects by inhibiting the kinase activity of Cdk8 and Cdk19, leading to the modulation of several critical signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and survival. Cdk8 has been identified as a positive regulator of this pathway. In the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt stimulation, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression by associating with TCF/LEF transcription factors. Cdk8, as part of the Mediator complex, is recruited to these target genes and enhances their transcription[2]. This compound inhibits this process by blocking the kinase activity of Cdk8, leading to the suppression of Wnt/β-catenin target gene expression.

Figure 1: this compound inhibits Wnt/β-catenin signaling by targeting Cdk8.

STAT1 Signaling Pathway

Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon (IFN) signaling and plays a critical role in immune responses. Upon stimulation with interferons, STAT1 is phosphorylated on tyrosine 701 (Y701) by Janus kinases (JAKs), leading to its dimerization, nuclear translocation, and binding to specific DNA elements to regulate gene expression. For full transcriptional activity, STAT1 also requires phosphorylation at serine 727 (S727) within its transactivation domain. Cdk8 has been identified as a key kinase responsible for this S727 phosphorylation[3][4]. This compound, by inhibiting Cdk8, prevents the phosphorylation of STAT1 at S727, thereby modulating the expression of a subset of interferon-responsive genes[1].

Figure 2: this compound inhibits STAT1 S727 phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets of this compound.

Biochemical Kinase Assay for IC50 Determination

This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against Cdk8.

Materials:

-

Recombinant human Cdk8/CycC complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate peptide (e.g., a generic serine/threonine kinase substrate)

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

-

This compound (serial dilutions)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant Cdk8/CycC, and the substrate peptide.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the reaction mixture to the wells.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection or cold ATP for luminescence-based detection).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper. For ADP-Glo™ assays, follow the manufacturer's instructions.

-

Quantify the kinase activity. For radiometric assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For ADP-Glo™ assays, measure the luminescence signal.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 3: Workflow for a biochemical kinase assay.

Wnt/β-catenin Reporter Assay

This cell-based assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

A cell line responsive to Wnt signaling (e.g., HCT-116, HEK293T)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

A control plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

Wnt3a conditioned media or purified Wnt3a protein (optional, for stimulation)

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).

-

If studying stimulated Wnt signaling, add Wnt3a to the appropriate wells.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in reporter activity in the presence of this compound compared to the vehicle control.

Western Blot for Phospho-STAT1 (Ser727)

This protocol is used to assess the effect of this compound on the phosphorylation status of STAT1 at Ser727 in cells.

Materials:

-

Cell line (e.g., HCT-116)

-

Interferon-γ (IFN-γ) (for stimulation)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-STAT1 (Ser727) and mouse or rabbit anti-total STAT1

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Treat the cells with different concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).

-

Stimulate the cells with IFN-γ for a short period (e.g., 30 minutes) where indicated.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT1 as a loading control.

Conclusion

This compound is a valuable pharmacological tool for investigating the cellular functions of Cdk8 and Cdk19. Its ability to potently and selectively inhibit these kinases allows for the detailed dissection of their roles in critical signaling pathways such as Wnt/β-catenin and STAT1. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting Cdk8/19 in various disease contexts. Further studies, including comprehensive kinome-wide selectivity profiling and in vivo efficacy studies, will continue to refine our understanding of this compound and the broader implications of Cdk8/19 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cdk8-IN-11 and its Interaction with the Mediator Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription and a promising therapeutic target in various diseases, particularly cancer. As a subunit of the Mediator complex's kinase module, CDK8 functions as a molecular switch, modulating the expression of key genes involved in cell proliferation, differentiation, and survival. Cdk8-IN-11 is a potent and selective small molecule inhibitor of CDK8, demonstrating significant potential for dissecting the biological roles of CDK8 and for therapeutic development. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its interaction with the Mediator complex, and detailed experimental protocols for its characterization.

This compound: A Potent and Selective CDK8 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for CDK8. Its inhibitory activity is crucial for its function in modulating downstream signaling pathways.

Quantitative Data for this compound

| Parameter | Value | Reference |

| IC50 (CDK8) | 46 nM | [1] |

| Cellular Inhibition of pSTAT1 (Ser727) | IC50 of 2 nM in cellular assays | [2] |

Note: While a specific binding affinity (Kd) for this compound has not been explicitly reported in the searched literature, related compounds in the same chemical series have been shown to have Kd values in the low nanomolar range, as determined by surface plasmon resonance (SPR) and reporter displacement assays. For instance, a similar 3,4,5-trisubstituted pyridine series compound, CCT251545, exhibited a Kd of 2 nM for CDK8/cyclin C.[3]

The Mediator Complex and the Role of the Cdk8 Module

The Mediator complex is a large, multi-protein assembly that acts as a central co-regulator of transcription by RNA polymerase II (Pol II).[4][5] It integrates signals from transcription factors to the basal transcription machinery, thereby controlling gene expression. The Mediator complex can reversibly associate with a four-subunit Cdk8 kinase module, consisting of CDK8, Cyclin C, MED12, and MED13.[5][6] The association of this module with the core Mediator complex can either positively or negatively regulate transcription, depending on the cellular context and the target gene.[6][7]

Visualizing the Mediator Complex and Cdk8 Module Interaction

Caption: Interaction of the Cdk8 module with the core Mediator complex.

Mechanism of Action: this compound's Impact on Signaling Pathways

This compound exerts its effects by inhibiting the kinase activity of CDK8, which in turn modulates the phosphorylation of downstream targets. This leads to alterations in key signaling pathways implicated in cancer, such as the Wnt/β-catenin and STAT1 signaling pathways.

Inhibition of Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is a crucial signaling cascade that regulates cell fate, proliferation, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer.[8] CDK8 has been identified as an oncogene in colorectal cancer and acts as a positive regulator of β-catenin-driven transcription.[7][8] this compound has been shown to suppress the canonical Wnt/β-catenin signaling pathway and deregulate β-catenin-mediated transcription in HCT-116 cells.[1]

Caption: this compound inhibits Wnt/β-catenin signaling by blocking CDK8.

Modulation of STAT1 Signaling

Signal Transducer and Activator of Transcription 1 (STAT1) is a key transcription factor in interferon (IFN)-mediated signaling, playing a critical role in immune responses and tumor surveillance. The transcriptional activity of STAT1 is regulated by phosphorylation on both tyrosine and serine residues. CDK8 has been identified as a kinase responsible for the phosphorylation of STAT1 on serine 727 (S727), a modification that can either positively or negatively regulate the expression of IFN-responsive genes.[9][10][11] this compound has been shown to inhibit the phosphorylation of STAT1 at S727 in HCT-116 cells.[1]

Caption: this compound modulates STAT1 signaling via CDK8 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the Mediator complex and its downstream effects.

Biochemical Kinase Inhibition Assay

This assay is used to determine the in vitro potency of this compound against CDK8.

Objective: To measure the IC50 value of this compound for CDK8.

Materials:

-

Recombinant human CDK8/Cyclin C complex

-

Kinase substrate (e.g., Pol2-CTD peptide)[12]

-

[γ-³³P]-ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Brij-35)

-

This compound (serial dilutions)

-

96-well plates

-

Microplate reader

Procedure (Radiometric Assay):

-

Prepare a reaction mixture containing CDK8/Cyclin C, kinase substrate, and kinase reaction buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the reaction mixture to the wells.

-

Initiate the kinase reaction by adding [γ-³³P]-ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose plate).

-

Wash the filter plate to remove unincorporated [γ-³³P]-ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Procedure (Luminescent Assay - ADP-Glo™):

-

Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

-

Briefly, set up the kinase reaction as described above, but with non-radiolabeled ATP.

-

After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition and IC50 value.[13]

Caption: Workflow for a biochemical kinase inhibition assay.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate the interaction between CDK8 and other proteins within the Mediator complex and how this might be affected by this compound.

Objective: To determine if this compound affects the association of the Cdk8 module with the core Mediator complex.

Materials:

-

Cell line expressing endogenous Mediator complex (e.g., HCT116)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-CDK8, anti-MED1 (for core Mediator), and isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells and treat with this compound or DMSO for the desired time.

-

Lyse the cells and collect the supernatant containing the protein lysate.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (anti-CDK8 or control IgG) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove unbound proteins.

-

Elute the bound proteins from the beads by boiling in elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against CDK8 and a core Mediator subunit (e.g., MED1) to detect co-immunoprecipitated proteins.

Caption: Co-immunoprecipitation workflow to study protein interactions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[14][15]

Objective: To confirm that this compound directly binds to and stabilizes CDK8 in intact cells.

Materials:

-

Cell line (e.g., HCT-116)[16]

-

This compound

-

PBS

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Lysis buffer with protease and phosphatase inhibitors

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody against CDK8

Procedure:

-

Treat cultured cells with this compound or DMSO for a specified time (e.g., 1 hour).

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) in a thermal cycler.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble CDK8 in each sample by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of CDK8 in transcriptional regulation and disease. Its high potency and selectivity make it an excellent tool for studying the interaction between the Cdk8 kinase module and the core Mediator complex. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the biochemical and cellular effects of this compound and to further explore the therapeutic potential of targeting CDK8. As our understanding of the Mediator complex and its regulation continues to grow, inhibitors like this compound will be instrumental in developing novel therapeutic strategies for a range of human diseases.

References

- 1. CDK8 Is a Stimulus-Specific Positive Coregulator of p53 Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A conserved Mediator–CDK8 kinase module association regulates Mediator–RNA polymerase II interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Human CDK8 Subcomplex Is a Histone Kinase That Requires Med12 for Activity and Can Function Independently of Mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Immunological Profile of CDK8 Inhibition: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription and signal transduction, with profound implications for both oncology and immunology. As a component of the Mediator complex, CDK8 can phosphorylate key transcription factors, thereby modulating gene expression programs that govern immune cell differentiation and function. While specific preliminary studies on the immunological effects of Cdk8-IN-11 are not yet publicly available, a wealth of data from studies on other potent CDK8 inhibitors provides a strong framework for understanding its potential immunomodulatory properties. This technical guide synthesizes the current knowledge of CDK8 inhibition in immunology, providing a roadmap for the preclinical immunological assessment of novel CDK8 inhibitors such as this compound.

This compound is a potent and selective CDK8 inhibitor with an IC50 value of 46 nM.[1][2] It is known to inhibit the WNT/β-catenin signaling pathway and has demonstrated anti-tumor activity in colorectal cancer models.[1][2] Crucially, this compound has been shown to inhibit the phosphorylation of STAT1 at serine 727 (Ser727), a key signaling node in the interferon response and a common target of CDK8 inhibitors with immunomodulatory effects.[1][2]

This guide will focus on the known effects of other well-characterized CDK8 inhibitors, such as 16-didehydro-cortistatin A (DCA) and BRD6989, to provide a comprehensive overview of the expected immunological consequences of CDK8 inhibition.

Core Concepts: CDK8's Role in Immunity

CDK8 and its close paralog CDK19 are key components of the Mediator kinase module, which reversibly associates with the larger Mediator complex to regulate RNA Polymerase II activity.[3] In the immune system, CDK8 has been shown to phosphorylate several critical transcription factors, including STAT1, STAT3, STAT5, and c-Jun, thereby fine-tuning immune responses.[4] Inhibition of CDK8 generally leads to a more tolerogenic or anti-inflammatory phenotype in immune cells.[4]

Quantitative Data on CDK8 Inhibition in Immune Cells

The following tables summarize key quantitative data from studies on various CDK8 inhibitors, offering a comparative look at their potencies and effects on immune cell functions.

Table 1: Potency of Various CDK8 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Cell-Based EC50 (nM) | Reference Compound |

| This compound | CDK8 | 46 | Not Reported | N/A |

| Cortistatin A | CDK8/19 | Not Reported | ~10 (Treg differentiation) | Yes |

| DCA | CDK8/19 | Not Reported | ~10 (Treg differentiation) | Yes |

| BRD6989 | CDK8/19 | Not Reported | ~100 (Treg differentiation) | Yes |

Table 2: Effects of CDK8 Inhibitors on T Cell Differentiation

| Inhibitor | T Cell Type | Effect | Species | Key Findings |

| DCA | CD4+ T cells | Promotes Treg and Th2 differentiation | Murine, Human | Inhibits Th1 and Th17 differentiation.[4][5] |

| CCT251921, Senexin A | CD4+ T cells | Promotes Treg differentiation | Not Specified | Enhances expression of Treg signature genes.[6] |

Table 3: Effects of CDK8 Inhibitors on Cytokine Production

| Inhibitor | Cell Type | Cytokine | Effect | Key Findings |

| BRD6989 | Dendritic Cells, Macrophages | IL-10 | Upregulation | Mediated by enhanced AP-1 activity.[7] |

| DCA | Myeloid Cells | IL-10 | Upregulation | Contributes to a tolerogenic phenotype.[4] |

| BI-1347 | NK Cells | Perforin, Granzyme B | Upregulation | Enhances NK cell cytotoxicity.[8] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by CDK8 Inhibition

CDK8 inhibition impacts several key signaling pathways in immune cells. The following diagrams illustrate two of the most well-characterized pathways.

Caption: CDK8 inhibition promotes Treg differentiation via the GATA3-FOXP3 pathway.

Caption: CDK8 inhibition enhances IL-10 production by reducing inhibitory phosphorylation of c-Jun.

Experimental Workflow for Immunological Profiling of a Novel CDK8 Inhibitor

The following diagram outlines a typical workflow for the preliminary immunological characterization of a novel CDK8 inhibitor like this compound.

Caption: A streamlined workflow for the immunological evaluation of a novel CDK8 inhibitor.

Detailed Experimental Protocols

1. In Vitro Treg Differentiation Assay

-

Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44loCD25-) from the spleens and lymph nodes of mice by magnetic-activated cell sorting (MACS).

-

Cell Culture: Plate naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

T Cell Activation: Stimulate cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies.

-

Treg Differentiation Conditions:

-

Treg-low: Add IL-2 (10 ng/mL) and TGF-β (0.5 ng/mL).

-

Treg-high: Add IL-2 (10 ng/mL) and TGF-β (5 ng/mL).

-

-